molecular formula C24H18N4O B14974649 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-naphthamide

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-naphthamide

Cat. No.: B14974649
M. Wt: 378.4 g/mol
InChI Key: FUCVOUFWHMFEDG-UHFFFAOYSA-N
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Description

N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyrimidine with 4-bromophenyl naphthalene-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the biological context in which it is used. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyrimidine
  • N-(4-{2-Methylimidazo[1,2-a]pyridin-3-yl}phenyl)acetamide

Uniqueness

N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the imidazo[1,2-a]pyrimidine core with a naphthalene-2-carboxamide moiety makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H18N4O/c1-16-12-13-28-15-22(27-24(28)25-16)18-8-10-21(11-9-18)26-23(29)20-7-6-17-4-2-3-5-19(17)14-20/h2-15H,1H3,(H,26,29)

InChI Key

FUCVOUFWHMFEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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